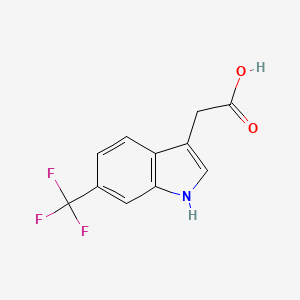

2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[6-(trifluoromethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-8-6(3-10(16)17)5-15-9(8)4-7/h1-2,4-5,15H,3H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZRMQQGGJXZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Acetic Acid Substitution:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.

Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

Oxidation: Indole N-oxides.

Reduction: Alcohol derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features an indole structure with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. Its molecular formula is with a molecular weight of approximately 243.18 g/mol. The presence of the trifluoromethyl group can significantly influence the compound's interactions with biological targets, making it an attractive candidate for drug development.

Antitumor Activity

Research indicates that compounds with indole structures exhibit a range of biological activities, including anticancer properties. 2-(6-(Trifluoromethyl)-1H-indol-3-yl)acetic acid has been investigated for its potential antitumor effects. A study demonstrated its cytotoxicity against various human tumor cell lines, including colon and lung carcinomas, using the MTT assay to evaluate cell viability . The compound's ability to inhibit tumor cell growth suggests it may serve as a lead compound for developing new cancer therapies.

Herbicidal Activity

The compound has shown promise as a herbicide, particularly as a transport inhibitor in plant systems. Its structural resemblance to auxin, a plant hormone involved in growth regulation, suggests that it might interfere with auxin signaling pathways. Experimental results have indicated that this compound can inhibit the growth of certain weed species, making it a candidate for development as an environmentally friendly herbicide.

Synthesis Routes

The synthesis of this compound typically involves nucleophilic substitutions and electrophilic aromatic substitutions due to the electron-withdrawing nature of the trifluoromethyl group. Several synthetic methods have been documented:

- Nucleophilic Substitution : This method involves reacting indole derivatives with electrophiles under basic conditions.

- Electrophilic Aromatic Substitution : The trifluoromethyl group can stabilize intermediates formed during these reactions, facilitating the synthesis of various derivatives.

Mechanism of Action

The mechanism of action of 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The biological and chemical properties of indole-3-acetic acid derivatives are highly dependent on substituents at the 1-, 2-, 5-, and 6-positions of the indole core. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Trifluoromethyl vs. Fluoro/Methyl/Methoxy : The -CF₃ group in the target compound provides stronger electron-withdrawing effects compared to -F, -CH₃, or -OCH₃, enhancing its binding affinity to hydrophobic enzyme pockets (e.g., COX-2) .

- Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism better than methyl or methoxy groups, prolonging half-life .

Pharmacological Activities

Key Findings:

- The target compound’s -CF₃ group enhances COX-2 selectivity compared to unsubstituted indole-3-acetic acid derivatives, as seen in related analogs like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetic acid (COX-2 IC₅₀ ~0.1 µM) .

- Fluoro and methoxy derivatives exhibit divergent applications: 6-fluoro analogs are used in agriculture, while methoxy-substituted compounds show promise in enzyme inhibition .

Biological Activity

2-(6-(Trifluoromethyl)-1H-indol-3-yl)acetic acid is a compound that has garnered attention due to its unique structure and potential biological activities. The trifluoromethyl group enhances its chemical properties, which may lead to significant implications in medicinal chemistry, agrochemicals, and biological research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C_{12}H_{10}F_{3}N O_2

- Molecular Weight : Approximately 251.18 g/mol

- Structural Features : Contains an indole ring with a trifluoromethyl group at the 6-position, contributing to its lipophilicity and metabolic stability.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects, which may be attributed to their ability to modulate inflammatory pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. For instance, indole derivatives have been shown to inhibit the growth of various cancer cell lines, including colon and lung carcinoma .

- Herbicidal Activity : The compound has been studied for its potential as a herbicide, acting as a transport inhibitor in plant systems.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : The indole moiety is known for its ability to interact with various receptors and enzymes, making it a target in drug discovery.

- Cellular Pathway Modulation : It may influence pathways involved in inflammation and cancer progression by altering signaling cascades within cells .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

-

Antitumor Activity :

- In vitro studies demonstrated that indole-based compounds exhibit significant cytotoxicity against human tumor cell lines (e.g., HT 29 for colon carcinoma) using the MTT assay to assess cell viability .

- Dosages ranging from 0.01 mg to 1 g/kg body weight were reported for effective treatment regimens .

- Antiviral Activity :

Comparative Analysis

The following table summarizes the biological activity of related indole derivatives compared to this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-(trifluoromethyl)-1H-indol-3-yl)acetic acid, and how can purity be optimized?

- Methodology : A common synthesis involves reacting 2-(6-(trifluoromethyl)pyrimidin-4-yl)aniline with 1-bromopyrrolidine-2,5-dione in acetic acid/water at 55°C, followed by purification via C18 reverse-phase chromatography (acetonitrile/water) to achieve ~50% yield . To optimize purity, ensure precise stoichiometric ratios (e.g., 1:1 molar equivalents of starting materials) and monitor reaction progress with HPLC. Post-synthesis azeotropic drying (e.g., with toluene) removes residual solvents .

Q. What spectroscopic and chromatographic techniques are suitable for characterizing this compound?

- Methodology : Use LCMS (liquid chromatography-mass spectrometry) to confirm molecular weight (e.g., m/z 757 [M+H]+ observed in related analogs) and HPLC with reverse-phase columns (e.g., acetonitrile/water gradients) to assess purity and retention time (e.g., 1.23 minutes under SQD-FA05 conditions) . NMR (1H/13C) and FTIR can resolve structural features like the trifluoromethyl group and indole-acetic acid backbone .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Wear flame-resistant clothing, nitrile gloves, and self-contained breathing apparatus during synthesis. Use eye wash stations and ensure proper ventilation due to potential respiratory irritancy . Store as a grey solid in a dry, cool environment, and comply with GHS guidelines (e.g., Japan NITE 2020 standards) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 50% vs. lower yields)?

- Methodology : Variations may arise from incomplete azeotropic drying or suboptimal reaction temperatures. Systematic optimization includes:

- Temperature control : Maintain 55°C ± 2°C during the reaction .

- Catalyst screening : Test alternative catalysts (e.g., Pd/C or Lewis acids) to improve efficiency.

- Purification : Compare C18 chromatography with preparative TLC or recrystallization to minimize product loss .

Q. What strategies enhance the biological activity of this compound through structural modifications?

- Methodology : Focus on substituent effects:

- Trifluoromethyl retention : The -CF₃ group enhances electron-withdrawing properties and metabolic stability.

- Indole core modifications : Introduce substituents at the 4- or 5-positions (e.g., halogens or methoxy groups) to modulate receptor binding, as seen in related pyrimidine-carboxamide derivatives .

- Bioisosteric replacement : Replace the acetic acid moiety with sulfonamide or phosphonate groups to alter solubility and target affinity .

Q. How can conflicting solubility data (e.g., polar vs. nonpolar solvents) be reconciled?

- Methodology : Conduct systematic solubility profiling:

- Solvent screening : Test in DMSO (for biological assays), acetonitrile (HPLC), and toluene (synthesis).

- pH-dependent studies : Assess solubility in buffered solutions (pH 3–9) to identify optimal conditions for formulation .

- Thermodynamic analysis : Use differential scanning calorimetry (DSC) to study polymorphic forms affecting solubility .

Q. What mechanistic insights explain its role in modulating biological pathways (e.g., inflammation or apoptosis)?

- Methodology : Employ in vitro and in vivo models:

- Enzyme assays : Test inhibition of kinases (e.g., PKCβ) or receptors (e.g., aryl hydrocarbon receptor) using ATP-competitive binding assays .

- Transcriptomic profiling : RNA-seq or qPCR to identify downstream targets (e.g., PI3K/AKT or ferroptosis pathways) in disease models .

- Metabolomics : Track tryptophan metabolism disruption via LC-MS/MS in kidney tissues, as observed in diabetic nephropathy studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.